6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic compound characterized by a bicyclic structure with a diazaspiro[4.4]nonane core. The molecule features a 3-methyl group and a 6-aminomethyl substituent, with the latter contributing to its hydrochloride salt form. The compound’s CAS number is 1355004-86-2, and it is available from multiple suppliers, indicating its utility in research .
Key properties include:
Properties
IUPAC Name |
9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQDOXTZLVKNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCCC2CN)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable aminating agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the use of bases or catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic diazaspiro[4.4]nonane scaffold is versatile, with modifications at positions 3, 6, and 7 significantly altering chemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects: Aminomethyl Group (Target Compound): Enhances water solubility and bioavailability via protonation (HCl salt). The NH₂ group can participate in hydrogen bonding, which is critical for receptor interactions . Allyl Group (Hyd15): Introduces unsaturated bonds, enabling reactivity in click chemistry or polymer applications. However, it reduces aqueous solubility compared to the target compound .
Structural Modifications :
- The 7-phenyl derivative (119427-80-4) shows higher molecular weight and lipophilicity, making it suitable for targets requiring hydrophobic interactions, such as enzyme active sites .
- The triaza analog (1334146-82-5) has a smaller molecular footprint, which may limit steric hindrance in binding pockets but reduce stability due to fewer carbon atoms .
Spectroscopic Data: ¹H NMR: The target compound’s aminomethyl group would show signals near δ 3.0–3.5 ppm (CH₂NH₂), while allyl groups in Hyd15 exhibit peaks at δ 5.0–5.8 ppm (alkene protons) . IR Spectroscopy: The HCl salt form of the target compound would display strong N-H stretches (~2500–3000 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .
Pharmacological Relevance:
- In contrast, Hyd15’s allyl group may confer reactivity useful in prodrug designs .
- The 7-phenyl derivative ’s aromaticity aligns with kinase inhibitors (e.g., tyrosine kinase), where π-π stacking is critical .
Biological Activity
6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS Number: 1375473-41-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 233.70 g/mol
- IUPAC Name : 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
- Physical Form : Powder
- Purity : ≥95%
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar diazaspiro structures exhibit antimicrobial properties. The presence of the aminomethyl group may enhance interactions with microbial cell walls, potentially leading to bactericidal effects.
- Cytotoxicity : Research indicates that spiro compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and disruption of cellular metabolism.
- Neuroprotective Effects : Some diazaspiro compounds have shown potential neuroprotective activities in preclinical models. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
The biological activity of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and growth inhibition in pathogens or tumor cells.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system or immune cells, influencing signaling pathways that regulate cell survival and proliferation.
Case Studies
-
Antitumor Activity Assessment :
A study evaluated the cytotoxic effects of various diazaspiro compounds on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. -
Neuroprotective Study :
In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to controls. This suggests a protective effect against oxidative stress-induced damage.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 233.70 g/mol |
| Purity | ≥95% |
| Antimicrobial Activity | Positive (preliminary studies) |
| Cytotoxicity | Significant against cancer cells |
| Neuroprotective Effects | Observed in preclinical models |
Q & A
Q. What are the optimal synthetic pathways for 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, and how can computational methods streamline their development?
- Methodological Answer : Synthetic routes typically involve spirocyclic ring formation via cyclization reactions (e.g., intramolecular amidation) followed by aminomethylation. Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction intermediates and transition states, reducing trial-and-error experimentation. For instance, reaction path search algorithms and feedback loops integrating experimental data (e.g., yields, byproducts) with computational models accelerate pathway optimization . Statistical experimental design (e.g., factorial design) further minimizes iterations by identifying critical variables (e.g., temperature, catalyst loading) .
Q. How can researchers characterize the structural and spectroscopic properties of this compound to ensure reproducibility?
- Methodological Answer : Use multi-dimensional NMR (¹H, ¹³C, DEPT, HSQC) to resolve spirocyclic stereochemistry and verify aminomethyl group placement. Pair with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Cross-referencing with computational vibrational spectra (e.g., DFT-generated IR) resolves ambiguities in peak assignments .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes during reaction optimization?
- Methodological Answer : Contradictions often arise from oversimplified computational models (e.g., neglecting solvent effects or non-ideal mixing). Address this by:
- Incorporating explicit solvent models in molecular dynamics simulations.
- Validating computational assumptions (e.g., transition state approximations) with kinetic isotope effects (KIEs) or in-situ spectroscopy (e.g., FTIR monitoring).
- Applying Bayesian optimization to iteratively refine models using experimental discrepancies as feedback .
Example: If predicted yields deviate >10%, re-evaluate activation barriers using higher-level theory (e.g., CCSD(T)) or experimental activation energy measurements .
Q. How can researchers design experiments to probe the compound’s stability under varying physicochemical conditions (pH, temperature)?
- Methodological Answer : Use accelerated stability testing with forced degradation studies:
- pH Variation : Expose the compound to buffers (pH 1–12) at 37°C for 24–72 hours; analyze degradation products via LC-MS/MS.
- Thermal Stress : Heat samples at 40–80°C in inert and humid environments; monitor mass loss (TGA) and decomposition (DSC).
Apply QbD (Quality by Design) principles: Define critical quality attributes (CQAs) like impurity profiles and use response surface methodology (RSM) to model stability boundaries .
Q. What advanced computational frameworks are suitable for predicting the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding modes and residence times. Validate predictions using surface plasmon resonance (SPR) for kinetic binding data (kon/koff). For non-covalent interactions, employ free-energy perturbation (FEP) or MM-PBSA calculations to quantify binding affinities. Integrate AI-driven tools (e.g., AlphaFold2) for target structure refinement if crystallographic data is unavailable .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data between batches or synthetic routes?
- Methodological Answer :
- Step 1 : Standardize analytical protocols (e.g., identical NMR solvents, LC-MS gradients).
- Step 2 : Perform principal component analysis (PCA) on spectral datasets to identify outlier batches.
- Step 3 : Use 2D-COSY or NOESY to confirm structural consistency. If impurities are suspected, employ preparative HPLC for isolation and structural elucidation .
- Advanced : Apply machine learning (e.g., convolutional neural networks) to automate spectral anomaly detection .
Experimental Design and Optimization
Q. What factorial design approaches are optimal for optimizing the compound’s synthesis scale-up?
- Methodological Answer : Use a mixed-level fractional factorial design (FFD) to screen variables:
- Factors : Catalyst type (Pd/C vs. PtO2), solvent polarity (DMF vs. THF), pressure (1–5 atm).
- Responses : Yield, purity, reaction time.
Post-screening, apply a central composite design (CCD) to model non-linear effects. For multi-objective optimization (e.g., maximizing yield while minimizing cost), use desirability functions or Pareto front analysis .
Cross-Disciplinary Applications
Q. How can this compound’s unique spirocyclic structure be leveraged in materials science or catalysis?
- Methodological Answer :
- Materials : Test its chelation capacity for metal-organic frameworks (MOFs) via TGA and BET surface area analysis.
- Catalysis : Evaluate as a ligand in asymmetric catalysis (e.g., Heck reactions) using chiral HPLC to assess enantiomeric excess (ee). Computational ligand parameterization (e.g., Tolman electronic parameters) predicts activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
